molecular formula C9H14N2O2 B1413715 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol CAS No. 90565-85-8

2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol

Cat. No. B1413715
CAS RN: 90565-85-8
M. Wt: 182.22 g/mol
InChI Key: ZTYSDWLGFVSSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol, also known as 2-HEPA, is a small molecule with a diverse range of applications in science and medicine. It has been used in a variety of different fields, including biochemistry, physiology, and pharmacology. In

Scientific Research Applications

Synthesis of Metal Complexes

This compound serves as a ligand in the synthesis of novel Vanadium(IV) and Cobalt(II) complexes . These complexes have been characterized and show promising biological activities. The ligand adopts a tridentate fashion, binding with metal ions via nitrogen and oxygen atoms, leading to potential applications in medicinal and pharmaceutical industries.

Thermophysical Properties

The compound’s thermophysical properties, such as enthalpy of vaporization and enthalpy of fusion , have been studied . These properties are crucial for its application in material science, where understanding the phase change behavior is essential for process design and optimization.

Catalysis

In catalysis, this compound could potentially be used as a precursor for synthesizing catalysts that facilitate reactions in organic synthesis . Its structure allows for modifications that can lead to the development of new catalytic systems with enhanced efficiency and selectivity.

Biological Activities

The compound has shown potential in exhibiting antibacterial and antioxidant activities . Its ability to form complexes with metals can enhance these properties, making it a candidate for developing new antimicrobial and antioxidant agents.

Computational Chemistry

In computational studies, the compound’s molecular structure has been used to perform density functional theory (DFT) calculations . These studies help in predicting the compound’s reactivity and interaction with other molecules, which is valuable in drug design and materials science.

Mechanism of Action

properties

IUPAC Name

2-(2-hydroxyethylamino)-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-5-4-11-7-9(13)8-2-1-3-10-6-8/h1-3,6,9,11-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSDWLGFVSSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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